Cas no 1394827-26-9 (rac-(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-ol)

rac-(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-ol 化学的及び物理的性質
名前と識別子
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- rac-(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-ol
- AKOS015855305
- 1394827-26-9
- EN300-1634466
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- インチ: 1S/C10H12ClNO/c11-8-3-1-2-7(4-8)9-5-12-6-10(9)13/h1-4,9-10,12-13H,5-6H2/t9-,10+/m0/s1
- InChIKey: NGLWLOGDMQCRRD-VHSXEESVSA-N
- ほほえんだ: ClC1=CC=CC(=C1)[C@@H]1CNC[C@H]1O
計算された属性
- せいみつぶんしりょう: 197.0607417g/mol
- どういたいしつりょう: 197.0607417g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 32.3Ų
rac-(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1634466-5.0g |
rac-(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-ol |
1394827-26-9 | 5g |
$4641.0 | 2023-06-04 | ||
Enamine | EN300-1634466-2500mg |
rac-(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-ol |
1394827-26-9 | 2500mg |
$1230.0 | 2023-09-22 | ||
Enamine | EN300-1634466-2.5g |
rac-(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-ol |
1394827-26-9 | 2.5g |
$3136.0 | 2023-06-04 | ||
Enamine | EN300-1634466-10.0g |
rac-(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-ol |
1394827-26-9 | 10g |
$6882.0 | 2023-06-04 | ||
Enamine | EN300-1634466-1.0g |
rac-(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-ol |
1394827-26-9 | 1g |
$1599.0 | 2023-06-04 | ||
Enamine | EN300-1634466-250mg |
rac-(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-ol |
1394827-26-9 | 250mg |
$579.0 | 2023-09-22 | ||
Enamine | EN300-1634466-50mg |
rac-(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-ol |
1394827-26-9 | 50mg |
$528.0 | 2023-09-22 | ||
Enamine | EN300-1634466-500mg |
rac-(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-ol |
1394827-26-9 | 500mg |
$603.0 | 2023-09-22 | ||
Enamine | EN300-1634466-0.05g |
rac-(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-ol |
1394827-26-9 | 0.05g |
$1344.0 | 2023-06-04 | ||
Enamine | EN300-1634466-0.1g |
rac-(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-ol |
1394827-26-9 | 0.1g |
$1408.0 | 2023-06-04 |
rac-(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-ol 関連文献
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2. Back matter
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
rac-(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-olに関する追加情報
Introduction to rac-(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-ol (CAS No. 1394827-26-9)
rac-(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-ol (CAS No. 1394827-26-9) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound is a derivative of pyrrolidine, a five-membered heterocyclic amine, with a 3-chlorophenyl substituent and a hydroxyl group at the 3-position. The racemic nature of this compound indicates the presence of equal amounts of both enantiomers, which can have distinct biological activities.
The chemical structure of rac-(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-ol is characterized by its chiral centers at the 3 and 4 positions, which are crucial for its pharmacological properties. The presence of the 3-chlorophenyl group adds to the compound's lipophilicity, potentially enhancing its ability to cross biological membranes and interact with specific receptors or enzymes. The hydroxyl group at the 3-position can form hydrogen bonds, contributing to the compound's binding affinity and selectivity.
Recent studies have explored the potential of rac-(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-ol in various therapeutic areas. One notable application is in the treatment of neurological disorders, where this compound has shown promise as a modulator of neurotransmitter systems. For instance, research has demonstrated that rac-(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-ol can interact with serotonin receptors, particularly the 5-HT1A receptor, which plays a crucial role in mood regulation and anxiety disorders.
In addition to its potential in neuropharmacology, rac-(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-ol has also been investigated for its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of rac-(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-ol typically involves multi-step processes that include the formation of the pyrrolidine ring and subsequent functionalization with the 3-chlorophenyl and hydroxyl groups. Various synthetic routes have been reported in the literature, each with its own advantages and challenges. For example, one common approach involves the use of chiral auxiliaries or catalysts to control the stereochemistry during synthesis.
The biological activity of rac-(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-ol is highly dependent on its stereochemistry. Enantiomeric purity can significantly affect the compound's pharmacological profile, with one enantiomer often exhibiting more potent or selective activity compared to its mirror image. Therefore, efforts to develop enantioselective synthesis methods are ongoing to produce pure enantiomers for further evaluation.
Clinical trials involving rac-(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-ol-based drugs are still in their early stages, but preliminary results are promising. Phase I trials have demonstrated good safety profiles and tolerability in healthy volunteers. Further studies are needed to evaluate the efficacy and safety of these compounds in larger patient populations.
In conclusion, rac-(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-ol (CAS No. 1394827-26-9) is a promising compound with diverse potential applications in medicine. Its unique chemical structure and biological activities make it an attractive target for further research and development. As more studies are conducted, it is likely that new therapeutic uses will be discovered, contributing to advancements in drug discovery and pharmaceutical science.
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